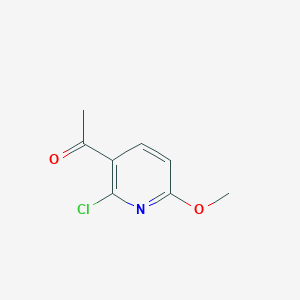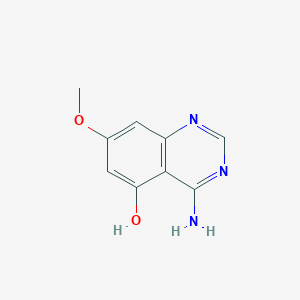
4-Amino-7-methoxyquinazolin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-7-methoxyquinazolin-5-ol is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial properties . The presence of amino and methoxy groups in this compound enhances its chemical reactivity and biological activity, making it a compound of significant interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-methoxyquinazolin-5-ol typically involves the condensation of appropriate aniline derivatives with methoxy-substituted benzaldehydes, followed by cyclization reactions. Common synthetic methods include:
Microwave-assisted reaction: This method accelerates the reaction process and improves yields by using microwave irradiation.
Metal-mediated reaction: Transition metals like copper and palladium are used as catalysts to facilitate the formation of quinazoline rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-7-methoxyquinazolin-5-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation products: Nitroso and nitro derivatives.
Reduction products: Amines and hydroxylamines.
Substitution products: Halogenated quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-7-methoxyquinazolin-5-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Amino-7-methoxyquinazolin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the suppression of disease-related pathways, such as those involved in cancer cell proliferation and inflammation .
Vergleich Mit ähnlichen Verbindungen
Chloroquine: A 4-aminoquinoline used as an anti-malarial drug.
Amodiaquine: Another 4-aminoquinoline with anti-malarial properties.
Quinazolinone derivatives: Compounds with similar structures but different functional groups, leading to varied biological activities.
Uniqueness: 4-Amino-7-methoxyquinazolin-5-ol is unique due to the presence of both amino and methoxy groups, which enhance its reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and potential therapeutic applications compared to other quinazoline derivatives .
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
4-amino-7-methoxyquinazolin-5-ol |
InChI |
InChI=1S/C9H9N3O2/c1-14-5-2-6-8(7(13)3-5)9(10)12-4-11-6/h2-4,13H,1H3,(H2,10,11,12) |
InChI-Schlüssel |
ZEIKMZICBLEXFY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=C1)O)C(=NC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


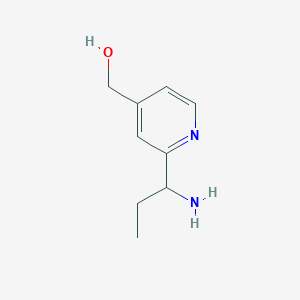
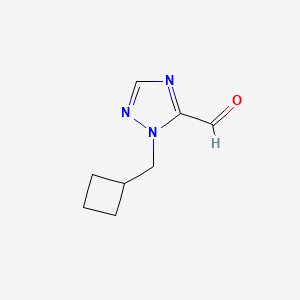
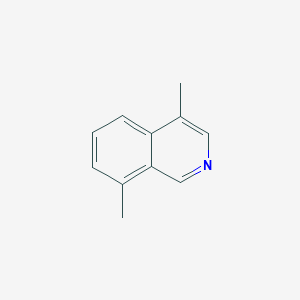
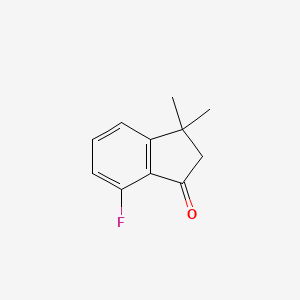
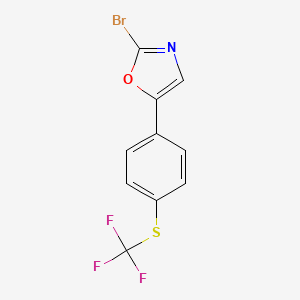
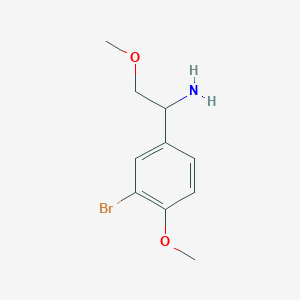
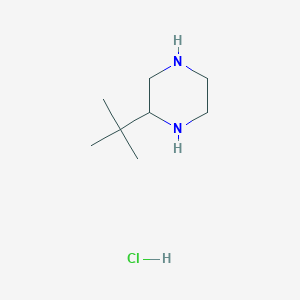
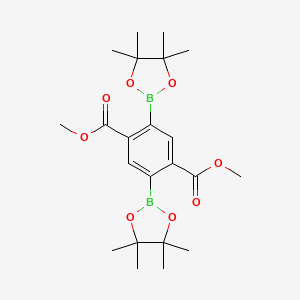


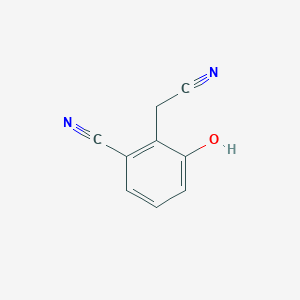
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B12968931.png)
